

Pyrazolo[1,5-a]pyrazine Scaffold: Structural Analysis & Medicinal Chemistry Guide[1]

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Compound of Interest

Compound Name:	4-Chloro-3-iodopyrazolo[1,5-a]pyrazine
CAS No.:	2377031-00-8
Cat. No.:	B2555880

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Executive Summary

The pyrazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heteroaromatic system in modern drug discovery, distinct from its more common isomer, pyrazolo[1,5-a]pyrimidine.[1] Characterized by a fused 6,5-ring system with three nitrogen atoms (positions 1, 2, and 5), this scaffold offers a unique electronic profile and vector orientation for bioisosteric replacement of purines, quinolines, and isoquinolines.[1]

Recent medicinal chemistry campaigns have validated this core as a potent template for kinase inhibition, particularly against JAK family kinases (JAK1/TYK2) and RET kinase (including drug-resistant mutants).[1] Its structural rigidity, moderate polarity (cLogP ~0.5–1.0 for the core), and ability to project substituents into specific enzyme pockets (specifically via the C3, C4, and C6 vectors) make it an indispensable tool for optimizing structure-activity relationships (SAR).[1]

Structural & Electronic Analysis

Core Architecture and Numbering

The pyrazolo[1,5-a]pyrazine system consists of a pyrazole ring fused to a pyrazine ring across the N1–C2 bond.^[1] Unlike the pyrazolo[1,5-a]pyrimidine (which has nitrogens at 1, 2, and 4), the pyrazine analog places the third nitrogen at position 5 (or 4, depending on nomenclature conventions; strictly 1,2,5-triazaindene systematic numbering).^[1]

- Bridgehead Nitrogen (N1): Planar, sp²-hybridized, contributing to the 10π aromatic system.^[1]
- Acceptor Nitrogens (N2, N5): The N2 (pyrazole) and N5 (pyrazine) atoms serve as key hydrogen bond acceptors (HBA).^[1]
- Substitution Vectors:
 - C3 (Pyrazole): Often utilized for solubilizing groups or hinge-binding motifs.
 - C4 (Pyrazine): A critical vector for introducing steric bulk or hydrophobic groups to occupy the ATP-binding pocket's "gatekeeper" region.
 - C6 (Pyrazine): Frequently substituted with heteroaryl rings to engage the solvent-exposed front of the kinase domain.

Electronic Properties^[1]

- Aromaticity: The scaffold is fully aromatic, with the bridgehead nitrogen's lone pair delocalized into the π-system.
- Basicity: The N5 nitrogen is the most basic site (pK_a ~ 2.5–3.5), though significantly less basic than pyridine due to the electron-withdrawing effect of the fused pyrazole ring.^[1]
- Metabolic Stability: The C3 and C6 positions are susceptible to oxidative metabolism (CYP450-mediated hydroxylation) unless blocked by substituents (e.g., F, Cl, or methyl).^[1]

Synthetic Methodologies

The construction of the pyrazolo[1,5-a]pyrazine core is non-trivial compared to its pyrimidine counterpart.^[1] Two primary routes are field-proven for generating diversity-ready scaffolds.

Route A: The N-Aminopyrazinium Annulation (Modern Approach)

This route utilizes N-aminopyrazinium salts (generated from pyrazine and hydroxylamine-O-sulfonic acid) reacting with alkynes via a 1,3-dipolar cycloaddition. This method is highly convergent and allows for regioselective substitution.

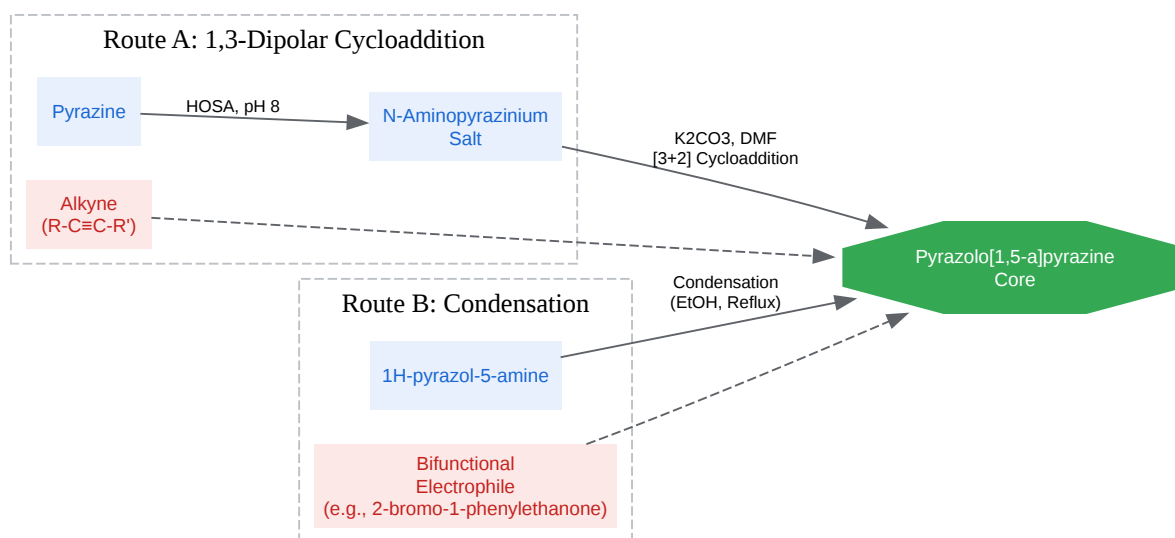
Route B: Condensation of Pyrazol-5-amines (Classical Approach)

Reaction of 1H-pyrazol-5-amine with bifunctional electrophiles (e.g.,

-haloketones or 1,2-dicarbonyl equivalents) builds the pyrazine ring. This method is often used to install the C4-hydroxyl handle, which can be converted to a chloride for

diversification.

Visualization of Synthetic Pathways



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Figure 1: Primary synthetic pathways for accessing the pyrazolo[1,5-a]pyrazine scaffold.

Medicinal Chemistry Case Studies

JAK Family Kinase Inhibitors

The pyrazolo[1,5-a]pyrazine scaffold has demonstrated exceptional potency against Janus Kinases (JAK), specifically targeting the ATP-binding pocket.[1]

- Lead Compound: JAK-IN-27 (Patent CN113150012A, Array BioPharma/Zhejiang Hisun).[1]
- Mechanism: ATP-competitive inhibition.
- Substitution Pattern:
 - C4-Position: Substituted with a bulky hydrophobic group (e.g., 1-methyl-1H-pyrazol-4-yl) to interact with the G-loop.
 - C6-Position: Often carries a solubilizing group or a specific H-bond donor to interact with the hinge region residues (Glu/Leu).

Quantitative Profile (JAK-IN-27):

Target	IC50 (nM)	Selectivity Note
TYK2	3.0	High potency
JAK1	7.7	Balanced profile
JAK2	8.5	Pan-JAK activity
JAK3	629.6	>80-fold selectivity over JAK3

RET Kinase Inhibitors (Overcoming Resistance)

Array BioPharma has utilized this scaffold to develop inhibitors capable of binding to RET kinase mutants (e.g., V804M) that are resistant to first-generation drugs.[1] The scaffold's compact footprint allows it to avoid steric clashes with the mutated gatekeeper residues.

Experimental Protocols

Protocol 5.1: General Synthesis of Pyrazolo[1,5-a]pyrazine via N-Aminopyrazinium

This protocol describes the synthesis of the core ring system from pyrazine.

- Preparation of N-aminopyrazinium Mesitylenesulfonate:
 - Dissolve pyrazine (10 mmol) in DCM (20 mL).
 - Add O-(mesitylsulfonyl)hydroxylamine (MSH) (12 mmol) dropwise at 0°C.
 - Stir at room temperature for 2 hours.
 - Filter the white precipitate (salt) and wash with cold ether.[\[1\]](#) Caution: MSH is energetic.[\[1\]](#)
- Cycloaddition:
 - Suspend the N-aminopyrazinium salt (5 mmol) in DMF (15 mL).
 - Add potassium carbonate (10 mmol) and the appropriate alkyne (e.g., dimethyl acetylenedicarboxylate for diester core, or phenylacetylene) (6 mmol).[\[1\]](#)
 - Stir at room temperature for 12–24 hours (monitor by TLC/LCMS).
 - Dilute with water and extract with EtOAc.
 - Purify via silica gel chromatography (Hexane/EtOAc gradient).[\[1\]](#)

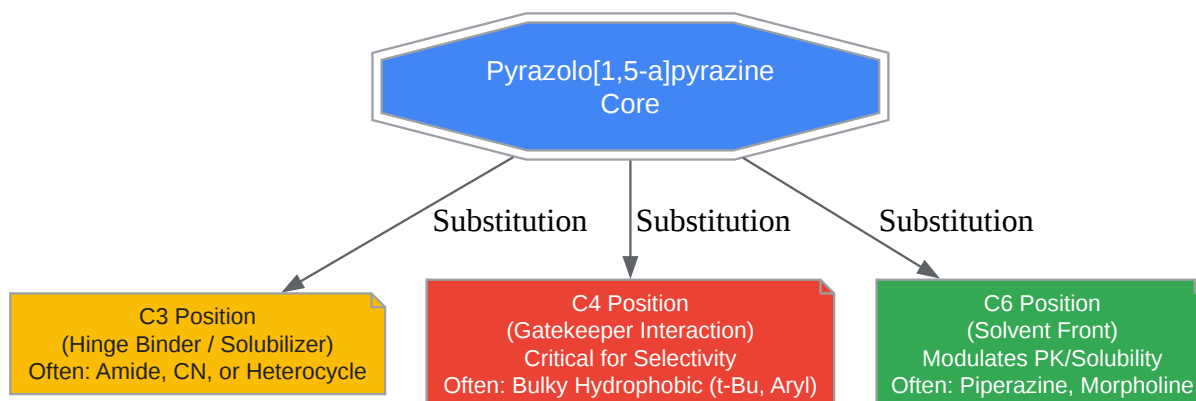
Protocol 5.2: JAK Kinase Inhibition Assay (ADP-Glo)

- Reagents: Recombinant JAK1/2/3/TYK2 enzymes, Poly(Glu,Tyr) substrate, ATP, ADP-Glo Reagent (Promega).[\[1\]](#)
- Procedure:
 - Prepare 10 mM stock of the pyrazolo[1,5-a]pyrazine derivative in DMSO.[\[1\]](#)

- Dilute compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).[1]
- Incubate enzyme + compound for 15 min at RT.
- Add ATP (K_m concentration) and substrate to initiate reaction.[1]
- Incubate for 60 min at RT.
- Add ADP-Glo reagent to stop reaction and deplete remaining ATP.
- Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.
- Measure luminescence on a plate reader.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the validated SAR vectors for the pyrazolo[1,5-a]pyrazine core in the context of kinase inhibition.



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Figure 2: Validated SAR vectors for the pyrazolo[1,5-a]pyrazine scaffold in kinase drug discovery.

References

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